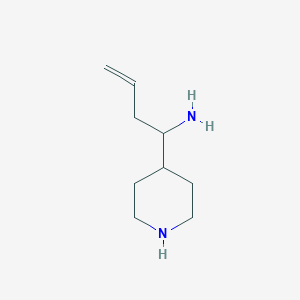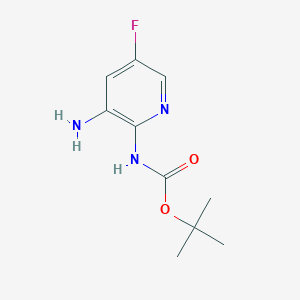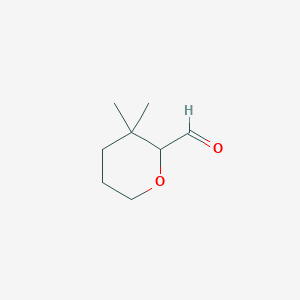
3,3-Dimethyltetrahydro-2H-pyran-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde is an organic compound with the molecular formula C8H12O2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is known for its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with appropriate aldehydes under acidic conditions. The reaction typically proceeds via an intramolecular cyclization mechanism, forming the desired tetrahydropyran ring structure .
Industrial Production Methods
In industrial settings, the synthesis of tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde often involves the use of catalytic processes. For example, the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum or lanthanide triflates as catalysts can yield high-purity tetrahydropyran derivatives . These methods are favored for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in various transformations. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
3,4-Dihydro-2H-pyran: A precursor to tetrahydropyran derivatives.
2H-Pyran-2-carboxaldehyde: A related compound with a similar structure but different reactivity.
Uniqueness
Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound in various synthetic and industrial applications .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3,3-dimethyloxane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-3-5-10-7(8)6-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
ASTGDTCYHJOWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCOC1C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


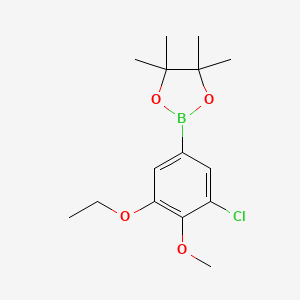
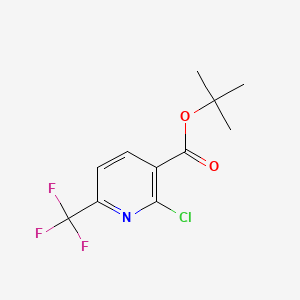
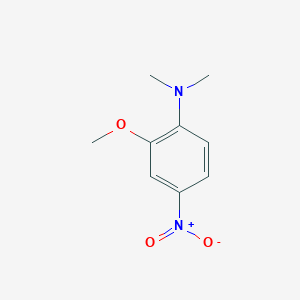
![5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
![tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate](/img/structure/B13915625.png)
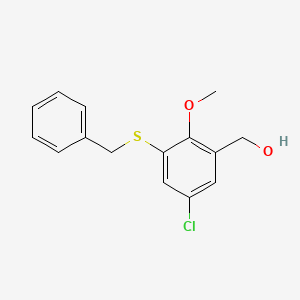
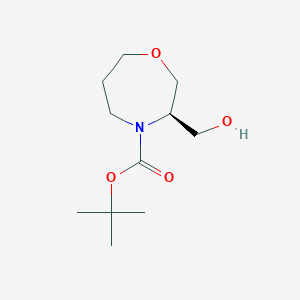
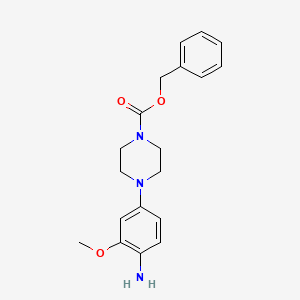
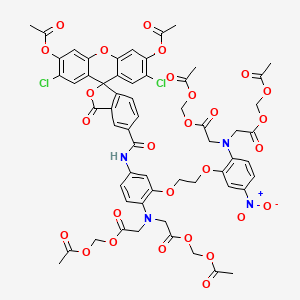
![ethyl (2S,4S)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B13915639.png)

![disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13915664.png)
